

# SRF-30 efficacy compared to AMB-FUBINACA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PX 1**

Cat. No.: **B1162993**

[Get Quote](#)

A direct comparison between SRF-30 and AMB-FUBINACA is not possible as "SRF-30" does not correspond to a publicly documented scientific compound for which efficacy data comparable to AMB-FUBINACA is available. The term "SRF-30" appears in financial contexts related to SRF Limited, a chemical-based multi-business company, rather than in scientific literature as a substance for pharmacological evaluation.

This guide, therefore, focuses on providing a comprehensive overview of AMB-FUBINACA, a potent synthetic cannabinoid, to provide researchers, scientists, and drug development professionals with detailed information regarding its pharmacological profile.

## Overview of AMB-FUBINACA

AMB-FUBINACA, also known as FUB-AMB and MMB-FUBINACA, is an indazole-based synthetic cannabinoid.<sup>[1]</sup> It was originally developed by Pfizer in 2009 as a potential analgesic medication but was never advanced to human trials.<sup>[2]</sup> Subsequently, it has been identified as a designer drug and has been associated with numerous public health incidents and fatalities.<sup>[1][3]</sup> In the United States, AMB-FUBINACA is classified as a Schedule I Controlled Substance.<sup>[1]</sup>

## Pharmacology and Mechanism of Action

AMB-FUBINACA is a potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).<sup>[1][4]</sup> The CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are mainly located in the immune system.<sup>[4]</sup> AMB-FUBINACA exhibits a high binding affinity for both receptors and acts as a full agonist, with efficacy at the CB1 receptor being substantially

greater than that of  $\Delta 9$ -tetrahydrocannabinol ( $\Delta 9$ -THC), the primary psychoactive component of cannabis.<sup>[4]</sup> Its potency is estimated to be 85 times greater than  $\Delta 9$ -THC.<sup>[4]</sup> This high potency is consistent with the severe central nervous system depression observed in individuals exposed to the substance.<sup>[4]</sup>

The mechanism of action involves the activation of G-protein coupled cannabinoid receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP), and the opening of G protein-gated inwardly rectifying potassium channels (GIRKs).<sup>[4]</sup>

## Quantitative Data: Receptor Affinity and Potency

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of AMB-FUBINACA at the CB1 and CB2 receptors.

| Compound     | Receptor | Ki (nM)              | EC50 (nM)             |
|--------------|----------|----------------------|-----------------------|
| AMB-FUBINACA | CB1      | 10.04 <sup>[1]</sup> | 0.5433 <sup>[1]</sup> |
| AMB-FUBINACA | CB2      | 0.786 <sup>[1]</sup> | 0.1278 <sup>[1]</sup> |

## Experimental Protocols

The binding affinity and potency values presented above are typically determined through in vitro pharmacological assays. While the specific experimental details for the cited values are not fully provided in the search results, a general methodology for these types of experiments is outlined below.

### Receptor Binding Assays (for Ki determination):

- Preparation of Cell Membranes: Cell membranes expressing the cannabinoid receptors (CB1 or CB2) are prepared from cultured cells or animal tissues.
- Radioligand Binding: The membranes are incubated with a known radioactive ligand that binds to the cannabinoid receptors.
- Competitive Binding: A range of concentrations of the test compound (AMB-FUBINACA) is added to compete with the radioligand for binding to the receptors.

- Separation and Measurement: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.
- Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). The Ki value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## Functional Assays (for EC<sub>50</sub> determination):

- Cell Culture: Cells expressing the cannabinoid receptors and a reporter system are cultured.
- Compound Treatment: The cells are treated with various concentrations of the test compound (AMB-FUBINACA).
- Measurement of Cellular Response: The functional response of the cells is measured. This can include assays such as:
  - cAMP Assay: Measures the inhibition of forskolin-stimulated cAMP production.[4]
  - [<sup>35</sup>S]GTPyS Binding Assay: Measures the activation of G-proteins coupled to the receptors.[4]
  - GIRK Channel Activation Assay: Measures the opening of G protein-gated inwardly rectifying potassium channels.[4]
- Data Analysis: The concentration-response data is plotted to determine the concentration of the compound that produces 50% of the maximal response (EC<sub>50</sub>).

## Signaling Pathway

The following diagram illustrates the signaling pathway activated by AMB-FUBINACA upon binding to cannabinoid receptors.

[Click to download full resolution via product page](#)

AMB-FUBINACA signaling pathway.

## Conclusion

AMB-FUBINACA is a highly potent synthetic cannabinoid with well-documented agonist activity at CB1 and CB2 receptors. Its high affinity and efficacy, particularly at the CB1 receptor, are believed to underlie its profound physiological and psychoactive effects. The lack of publicly available scientific information on a compound named "SRF-30" in a similar context prevents a comparative analysis. The data and pathways described herein for AMB-FUBINACA provide a

foundation for researchers and drug development professionals to understand its pharmacological profile.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 2. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 3. What is AMB-FUBINACA? - Expert Q&A - Science Media Centre [sciencemediacentre.co.nz]
- 4. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- To cite this document: BenchChem. [SRF-30 efficacy compared to AMB-FUBINACA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1162993#srf-30-efficacy-compared-to-amb-fubinaca>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)